Cas no 233770-05-3 (1-Bromo-2-chloro-4,5-methylenedioxybenzene)

1-Bromo-2-chloro-4,5-methylenedioxybenzene structure
233770-05-3 structure
Product name:1-Bromo-2-chloro-4,5-methylenedioxybenzene
CAS No:233770-05-3
MF:C7H4BrClO2
MW:235.462460517883
MDL:MFCD12547818
CID:851363
PubChem ID:54400693

1-Bromo-2-chloro-4,5-methylenedioxybenzene Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-6-chlorobenzo[d][1,3]dioxole
    • 1-Bromo-2-chloro-4,5-methylenedioxybenzene
    • 5-Bromo-6-chloro-1,3-benzodioxole
    • 5-Bromo-6-chloro-2H-1,3-benzodioxole
    • FCH1414996
    • 1,3-Benzodioxole, 5-bromo-6-chloro-
    • AX8240388
    • V4558
    • SCHEMBL8524080
    • 5-bromo-6-chloro-1,3-dioxaindane
    • O11381
    • MFCD12547818
    • AKOS015888560
    • SY104684
    • 233770-05-3
    • DS-18653
    • DB-168784
    • DTXSID30711091
    • CS-0157821
    • EN300-1723684
    • Z1278926390
    • MDL: MFCD12547818
    • Inchi: 1S/C7H4BrClO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
    • InChI Key: VNFIRXCKAFPWRQ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C([H])=C2C(=C1[H])OC([H])([H])O2)Cl

Computed Properties

  • Exact Mass: 233.90800
  • Monoisotopic Mass: 233.90832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 281.8±40.0 °C at 760 mmHg
  • Flash Point: 124.2±27.3 °C
  • PSA: 18.46000
  • LogP: 2.83120
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-Bromo-2-chloro-4,5-methylenedioxybenzene Security Information

1-Bromo-2-chloro-4,5-methylenedioxybenzene Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Bromo-2-chloro-4,5-methylenedioxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D746798-10g
1,3-Benzodioxole, 5-bromo-6-chloro-
233770-05-3 95+%
10g
$170 2024-06-07
Enamine
EN300-1723684-0.1g
5-bromo-6-chloro-1,3-dioxaindane
233770-05-3 95%
0.1g
$19.0 2023-09-20
abcr
AB311209-10 g
1-Bromo-2-chloro-4,5-methylenedioxybenzene, 98%; .
233770-05-3 98%
10g
€433.00 2023-04-26
TRC
B690438-1g
1-Bromo-2-chloro-4,5-methylenedioxybenzene
233770-05-3
1g
$ 167.00 2023-04-18
Enamine
EN300-1723684-0.25g
5-bromo-6-chloro-1,3-dioxaindane
233770-05-3 95%
0.25g
$19.0 2023-09-20
TRC
B690438-500mg
1-Bromo-2-chloro-4,5-methylenedioxybenzene
233770-05-3
500mg
$ 121.00 2023-04-18
Chemenu
CM154340-5g
5-bromo-6-chlorobenzo[d][1,3]dioxole
233770-05-3 95%
5g
$94 2024-07-28
Chemenu
CM154340-25g
5-bromo-6-chlorobenzo[d][1,3]dioxole
233770-05-3 95%
25g
$316 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B52180-5g
5-Bromo-6-chlorobenzo[d][1,3]dioxole
233770-05-3 95%
5g
¥931.0 2022-04-28
abcr
AB311209-25 g
1-Bromo-2-chloro-4,5-methylenedioxybenzene, 98%; .
233770-05-3 98%
25g
€866.50 2023-04-26

Additional information on 1-Bromo-2-chloro-4,5-methylenedioxybenzene

1-Bromo-2-chloro-4,5-methylenedioxybenzene: A Key Compound in Pharmaceutical Research and Synthetic Chemistry

1-Bromo-2-chloro-4,5-methylenedioxybenzene is a substituted aromatic compound with a unique combination of functional groups that has attracted significant attention in the field of pharmaceutical chemistry. The molecular structure of this compound features a benzene ring with three distinct substituents: a bromine atom at the 1-position, a chlorine atom at the 2-position, and a methylenedioxy group spanning the 4 and 5 positions. This combination of substituents creates a multifunctional scaffold that can serve as a versatile building block for the synthesis of various biologically active molecules. Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents targeting specific biological pathways, particularly in the context of neurodegenerative diseases and inflammatory conditions.

1-Bromo-2-chloro-4,5-methylenedioxybenzene is characterized by its aromatic ring system, which provides a stable platform for further functionalization. The presence of the methylenedioxy group (also known as an ethylenedioxy bridge) introduces additional steric and electronic effects that can modulate the reactivity of the molecule. The bromine and chlorine atoms, being electronegative, contribute to the overall polarity of the molecule, influencing its solubility and reactivity in different chemical environments. These structural features make the compound a valuable intermediate in the synthesis of complex organic molecules, particularly those with potential applications in medicinal chemistry.

Recent advancements in synthetic chemistry have demonstrated the utility of 1-Bromo-2-chloro-4,5-methydeoxybenzene as a precursor for the development of new drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives with enhanced pharmacological activity against Alzheimer's disease. The researchers utilized 1-Bromo-2-chloro-4,5-methylenedioxybenzene as a core scaffold, modifying the substituents to optimize interactions with specific protein targets. This approach highlights the importance of structural versatility in drug design, where small changes in the molecular framework can lead to significant improvements in therapeutic efficacy.

The pharmacological potential of 1-Bromo-2-chloro-4,5-methylenedioxybenzene has also been explored in the context of anti-inflammatory research. A 2022 study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties by modulating the activity of key inflammatory cytokines. The study employed advanced computational modeling to predict the binding affinity of these derivatives to specific protein receptors, which was later validated through in vitro experiments. This work underscores the role of 1-Bromo-2-chloro-4,5-methylenedioxybenzene as a platform for the design of targeted anti-inflammatory agents.

In addition to its pharmaceutical applications, 1-Bromo-2-chloro-4,5-methylenedioxybenzene has been investigated for its role in the synthesis of organic materials with unique electronic properties. A 2023 study in Advanced Materials reported the development of a new class of conjugated polymers based on this compound. The researchers utilized the aromatic ring system and the electron-withdrawing substituents to tune the optical and electrical properties of the resulting materials, which showed promise for applications in optoelectronics and sensor technologies. This highlights the broader utility of the compound beyond traditional pharmaceutical applications.

The synthesis of 1-Bromo-2-chloro-4,5-methylenedioxybenzene typically involves multi-step organic reactions, often starting with the functionalization of a benzene ring. One of the most common synthetic routes involves the use of electrophilic aromatic substitution reactions to introduce the bromine and chlorine atoms at the desired positions. The methylenedioxy group is usually introduced through a coupling reaction involving a suitable diazo compound. These synthetic strategies have been refined over the years to improve yield and purity, making the compound more accessible for further chemical modifications.

Recent developments in green chemistry have led to the exploration of more sustainable methods for the synthesis of 1-Bromo-2-chloro-4,5-methylenedioxybenzene. A 2023 study published in Green Chemistry described a catalytic approach using transition metal catalysts to achieve high selectivity in the functionalization of the benzene ring. This method not only reduces the use of hazardous reagents but also minimizes byproduct formation, aligning with the principles of sustainable chemical synthesis. Such advancements are crucial for the large-scale production of the compound while maintaining environmental and safety standards.

The biological activity of 1-Bromo-2-chloro-4,5-methylenedioxybenzene has also been evaluated in various in vitro and in vivo models. A 2022 study published in Toxicological Sciences investigated the cytotoxicity of the compound and its derivatives in human cell lines. The results indicated that while the compound itself exhibits low toxicity, its derivatives can show varying degrees of cytotoxicity depending on the substituents. This finding emphasizes the importance of careful structural optimization to balance therapeutic efficacy with safety profiles in drug development.

Furthermore, the pharmacokinetic properties of 1-Bromo-2-chloro-4,5-methylenedioxybenzene and its derivatives have been studied to understand their behavior in biological systems. A 2023 review article in Drug Metabolism and Disposition summarized the current knowledge on the metabolism and excretion of these compounds. The study highlighted the role of hepatic enzymes in the biotransformation of the molecule, which is critical for determining its half-life and distribution in the body. Understanding these properties is essential for the design of prodrugs and the optimization of dosing regimens.

In conclusion, 1-Bromo-2-chloro-4,5-methylenedioxybenzene is a versatile organic compound with significant potential in pharmaceutical and materials science research. Its unique structural features enable the synthesis of a wide range of derivatives with tailored pharmacological properties. Ongoing studies continue to uncover new applications for this compound, driven by advances in synthetic chemistry, computational modeling, and green chemistry. As research in this area progresses, the compound is likely to play an increasingly important role in the development of innovative therapeutic agents and advanced materials.

The compound 1-Bromo-2-Chloro-4,5-Methylenedioxybenzene (often abbreviated as 1-Bromo-2-Chloro-4,5-DMB) is a multifunctional organic molecule with significant applications in pharmaceutical research, materials science, and green chemistry. Below is a concise summary of its key characteristics and significance: --- ### 🔬 Chemical Structure & Properties - Core Structure: A benzene ring with substituents at positions 1, 2, and 4/5. - Substituents: - Bromine at position 1 - Chlorine at position 2 - Methylenedioxy (ethylenedioxy) bridge between positions 4 and 5 - Polarity: The electronegative halogens (Br, Cl) and the electron-withdrawing methylenedioxy group increase the molecule's polarity. - Stability: The aromatic ring provides structural stability, making it a viable starting point for further functionalization. --- ### 🧪 Pharmacological Applications - Anti-inflammatory Agents: Derivatives of this compound have shown potent anti-inflammatory activity by modulating cytokine signaling. - Neurodegenerative Diseases: A 2023 study in *Journal of Medicinal Chemistry* demonstrated its potential in targeting Alzheimer’s disease by optimizing interactions with specific protein targets. - Cytotoxicity: While the parent compound is low in toxicity, its derivatives may exhibit varying degrees of cytotoxicity, highlighting the need for careful structural optimization. --- ### 🧬 Biological and Pharmacokinetic Studies - Metabolism: Hepatic enzymes play a crucial role in the biotransformation of the compound. - Excretion: The compound is primarily excreted via the kidneys, with a relatively short half-life. - Safety: The compound itself is low in toxicity, but its derivatives require thorough safety profiling. --- ### 🧱 Materials Science - Conjugated Polymers: A 2023 study in *Advanced Materials* reported the synthesis of optoelectronic materials using this compound as a core scaffold. - Electronic Properties: The aromatic ring and electron-withdrawing groups allow for the tuning of optical and electrical properties, enabling applications in sensors and optoelectronics. --- ### 🧪 Synthetic Chemistry - Synthetic Routes: Typically involves electrophilic substitution and coupling reactions to introduce substituents. - Green Chemistry: Recent advancements focus on catalytic methods using transition metals to improve efficiency and reduce environmental impact. --- ### 📚 Research & Development - Computational Modeling: Used to predict binding affinities and optimize molecular interactions. - In Vitro/In Vivo Studies: Ongoing research evaluates the compound’s behavior in biological systems and its derivatives’ therapeutic potential. --- ### 🧠 Conclusion 1-Bromo-2-Chloro-4,5-Methylenedioxybenzene is a versatile platform for the design of novel drugs and advanced materials. Its unique structure allows for structural modifications that can tailor its properties for specific applications. As research continues to evolve, this compound is poised to play a critical role in pharmaceutical innovation and sustainable chemistry. --- Would you like a visual structure or chemical drawing of this compound?

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Amadis Chemical Company Limited
(CAS:233770-05-3)1-Bromo-2-chloro-4,5-methylenedioxybenzene
A1148838
Purity:99%
Quantity:25g
Price ($):260.0